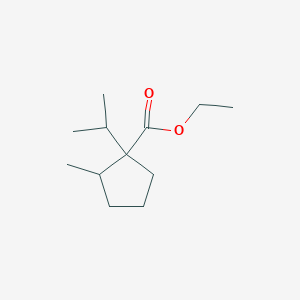amino}-5'-deoxythymidine CAS No. 65174-29-0](/img/structure/B14480905.png)
5'-{[(2-Chloroethyl)carbamoyl](nitroso)amino}-5'-deoxythymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine is a chemical compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is a thymidine analog, which means it is structurally similar to thymidine, a nucleoside component of DNA. The unique structure of 5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine allows it to interact with biological systems in specific ways, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine typically involves multiple steps, starting from thymidine. The process includes the introduction of the 2-chloroethyl group, followed by the carbamoylation and nitrosation reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure efficient and cost-effective production. The use of continuous flow reactors and other advanced technologies can also enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted thymidine analogs.
Applications De Recherche Scientifique
5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nucleoside analogs.
Biology: It is used in studies of DNA replication and repair, as well as in the investigation of cellular responses to DNA damage.
Industry: It is used in the production of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The compound’s molecular targets include DNA polymerases and other enzymes involved in DNA synthesis. The nitroso and carbamoyl groups can form covalent bonds with DNA, leading to the formation of DNA adducts and subsequent cellular responses, such as apoptosis or cell cycle arrest.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine include other thymidine analogs, such as:
- 5’-Amino-5’-deoxythymidine
- Iododeoxyuridine
- Fluorodeoxyuridine
Uniqueness
What sets 5’-{(2-Chloroethyl)carbamoylamino}-5’-deoxythymidine apart from these similar compounds is its unique combination of functional groups, which allows it to form specific interactions with DNA and other biomolecules. This uniqueness makes it a valuable tool in scientific research and a potential candidate for therapeutic applications.
Propriétés
Numéro CAS |
65174-29-0 |
|---|---|
Formule moléculaire |
C13H18ClN5O6 |
Poids moléculaire |
375.76 g/mol |
Nom IUPAC |
3-(2-chloroethyl)-1-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-1-nitrosourea |
InChI |
InChI=1S/C13H18ClN5O6/c1-7-5-18(13(23)16-11(7)21)10-4-8(20)9(25-10)6-19(17-24)12(22)15-3-2-14/h5,8-10,20H,2-4,6H2,1H3,(H,15,22)(H,16,21,23)/t8-,9+,10+/m0/s1 |
Clé InChI |
QAXZUENVHAYRGJ-IVZWLZJFSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN(C(=O)NCCCl)N=O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN(C(=O)NCCCl)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



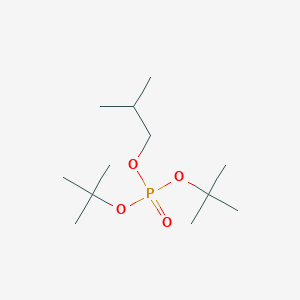
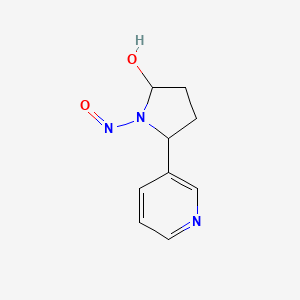
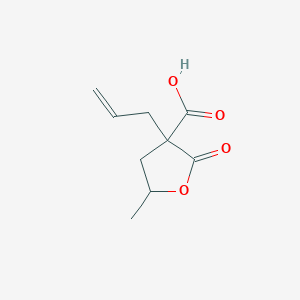


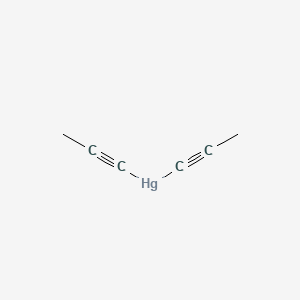
![2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14480882.png)



![3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile](/img/structure/B14480892.png)

